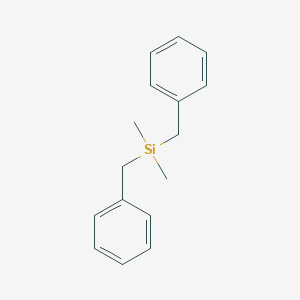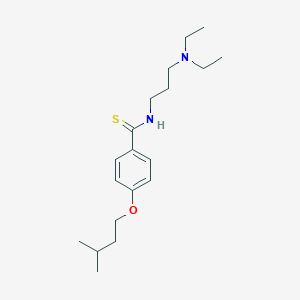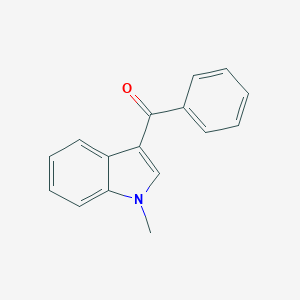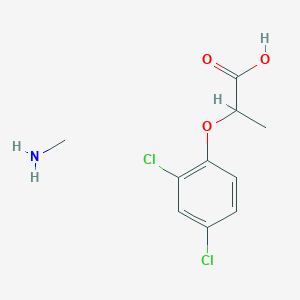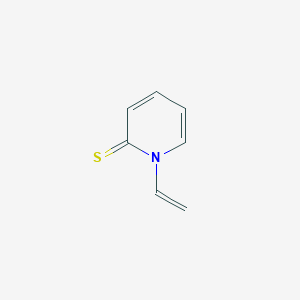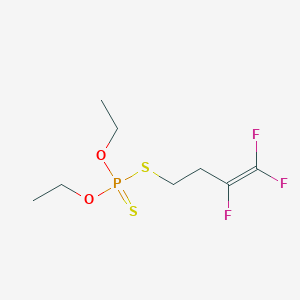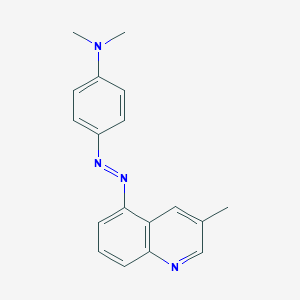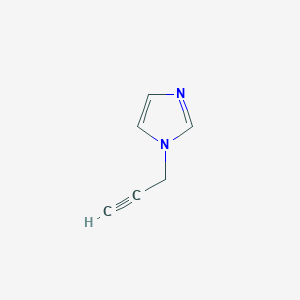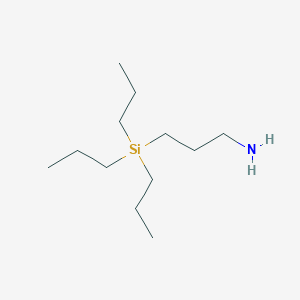
Propylamine, 3-(tripropylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylamine, 3-(tripropylsilyl)-, is a chemical compound that belongs to the class of amines. It is a colorless liquid that is used in various scientific research applications. This chemical compound is synthesized using different methods and is known for its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of propylamine, 3-(tripropylsilyl)-, is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to form complexes with metal ions, which can then be used as catalysts in various chemical reactions.
Biochemische Und Physiologische Effekte
Propylamine, 3-(tripropylsilyl)-, has unique biochemical and physiological effects. It is known to inhibit the activity of various enzymes, specifically those involved in the metabolism of drugs and xenobiotics. It is also known to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using propylamine, 3-(tripropylsilyl)-, in lab experiments is its ability to act as a catalyst in various chemical reactions. Additionally, it is a versatile reagent that can be used in the synthesis of various compounds. However, one limitation is that it can be difficult to handle due to its reactivity and toxicity.
Zukünftige Richtungen
For research include the development of new pharmaceuticals and agrochemicals, as well as the development of new catalysts for various chemical reactions.
Synthesemethoden
Propylamine, 3-(tripropylsilyl)-, is synthesized by reacting propylamine with tripropylsilyl chloride in the presence of a base such as sodium bicarbonate. This reaction results in the formation of propylamine, 3-(tripropylsilyl)-, which is then purified using various techniques such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
Propylamine, 3-(tripropylsilyl)-, is widely used in scientific research applications. It is used as a reagent in organic synthesis, specifically in the formation of amides and peptides. It is also used as a catalyst in various chemical reactions. Additionally, it is used in the preparation of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
18082-95-6 |
|---|---|
Produktname |
Propylamine, 3-(tripropylsilyl)- |
Molekularformel |
C12H29NSi |
Molekulargewicht |
215.45 g/mol |
IUPAC-Name |
3-tripropylsilylpropan-1-amine |
InChI |
InChI=1S/C12H29NSi/c1-4-9-14(10-5-2,11-6-3)12-7-8-13/h4-13H2,1-3H3 |
InChI-Schlüssel |
PKFRGTZCJGGYHN-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)CCCN |
Kanonische SMILES |
CCC[Si](CCC)(CCC)CCCN |
Andere CAS-Nummern |
18082-95-6 |
Synonyme |
3-(Tripropylsilyl)-1-propanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



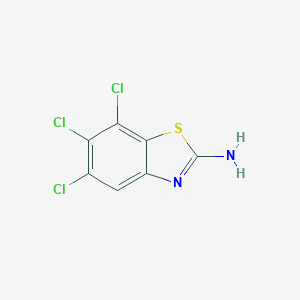
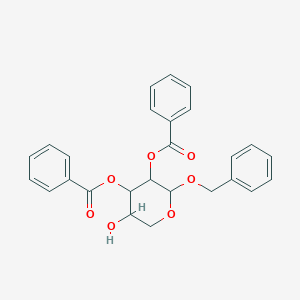
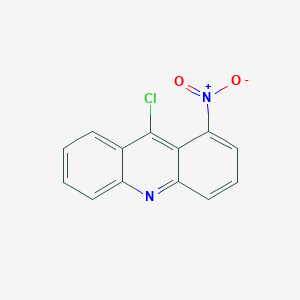
![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
